molecular formula C18H20Cl2N4O3S B2817904 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428352-80-0

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2817904
CAS No.: 1428352-80-0
M. Wt: 443.34
InChI Key: AMLGLFZINYVWGR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound designed for advanced pharmacological and medicinal chemistry research. This molecule integrates several privileged pharmacophores, including a 3,4-dichlorophenyl urea moiety and a sulfonyl piperidine scaffold, which are frequently explored in the development of targeted therapeutic agents . The urea functional group is a common feature in molecules that facilitate hydrogen bonding with biological targets, while the sulfonamide group is found in a wide range of FDA-approved drugs and is known to contribute to diverse biological activities such as enzyme inhibition and anticancer properties . Although the specific biological profile of this compound requires empirical validation, its structural design suggests potential as a key intermediate or candidate for investigating novel pathways in oncology, particularly given the documented interest in sulfonamide and urea derivatives in targeted cancer therapies . Researchers can utilize this compound as a chemical probe for high-throughput screening, structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules. It is supplied for in vitro analysis and laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGLFZINYVWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.

    Synthesis of the Pyridinylsulfonyl Intermediate:

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the pyridinylsulfonyl intermediate under specific conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

    Industry: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridinylsulfonyl group.

    1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridinyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Biological Activity

1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety, a piperidine ring, and a pyridinylsulfonyl group. Its molecular formula is C17H20Cl2N4O2S\text{C}_{17}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_2\text{S}, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its pharmacological properties.

Research suggests that this compound acts primarily as an enzyme inhibitor , potentially targeting pathways involved in cancer and inflammation. For instance, it may inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and cardiovascular regulation. The inhibition of such enzymes can lead to reduced inflammation and tumor growth.

Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionInhibits sEH
Antitumor ActivityPotentially inhibits cancer cell proliferation
Anti-inflammatoryReduces inflammatory markers

Case Studies and Research Findings

  • Antitumor Activity : A study indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. The presence of the 3,4-dichlorophenyl group was particularly noted for enhancing antiproliferative activity .
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound could modulate inflammatory responses by inhibiting key enzymes involved in the production of inflammatory mediators. Such findings are crucial for developing therapies aimed at chronic inflammatory diseases.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the piperidine and pyridinyl groups could enhance biological activity. Compounds with electron-withdrawing groups like chlorine showed improved potency against cancer cell lines compared to their unsubstituted counterparts .

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